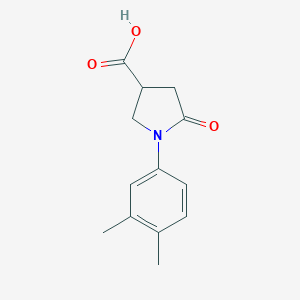

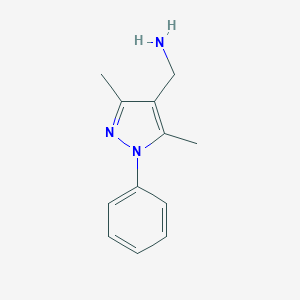

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

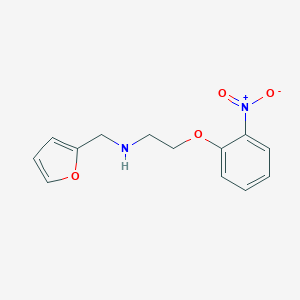

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, more commonly known as DMPOCA, is an organic compound belonging to the class of pyrrolidine derivatives. It has a wide range of applications in the field of biochemistry, physiology, and medicinal chemistry. It is a valuable intermediate in the synthesis of various pharmaceuticals, and has been used in the synthesis of various natural products. DMPOCA is a highly versatile compound and can be used in a variety of different research applications.

Scientific Research Applications

Suzuki–Miyaura Coupling in Organic Chemistry

The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boron compound with a halide compound under mild and functional group tolerant conditions.

Method of Application

The method involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reaction conditions are exceptionally mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .

Results and Outcomes

The Suzuki–Miyaura coupling has been widely applied in the synthesis of various organic compounds, contributing significantly to the field of organic chemistry .

Asymmetric Reduction in Biotechnology

Asymmetric reduction is a key process in the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

Method of Application

In a study, the yeast Saccharomyces cerevisiae was used as a biocatalyst for the asymmetric reduction of “1-(3,4-Dimethylphenyl)ethanone” (DMPA). The reaction was performed in a natural deep eutectic solvent (NADES), which is an eco-friendly alternative to traditional solvents .

Results and Outcomes

The study reported successful asymmetric reduction of DMPA in NADES with baker’s yeast. The reaction was also performed on a preparative scale with efficient recyclation and reuse of NADES, indicating potential for industrial scale implementation .

Synthesis of 1,3,5-Triaryl-2-Pyrazolines in Organic Chemistry

1,3,5-Triaryl-2-pyrazolines are a class of organic compounds with potential applications in various fields.

Method of Application

The synthesis involves the reaction of 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride in glacial acetic acid containing a few drops of concentrated hydrochloric acid .

Results and Outcomes

The reaction leads to the formation of a series of 1,3,5-triaryl-2-pyrazolines .

3,4-Dimethylphenylboronic Acid in Organic Chemistry

3,4-Dimethylphenylboronic acid is a boronic acid derivative that can be used in various organic reactions, including Suzuki-Miyaura coupling.

Method of Application

The compound can be used as a reagent in the Suzuki-Miyaura coupling reaction, where it reacts with a halide compound to form a new carbon-carbon bond .

Results and Outcomes

The use of 3,4-Dimethylphenylboronic acid in Suzuki-Miyaura coupling has been shown to be effective in the synthesis of various organic compounds .

Synthesis of 1,5-Dihydro-3-methyl Compounds

1,5-Dihydro-3-methyl compounds are a class of organic compounds with potential applications in various fields.

Method of Application

The synthesis involves the reaction of the free acid with other reagents under specific conditions .

Results and Outcomes

The reaction leads to the formation of a series of 1,5-dihydro-3-methyl compounds .

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLRNFDPKXYNTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389304 |

Source

|

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63674-65-7 |

Source

|

| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)